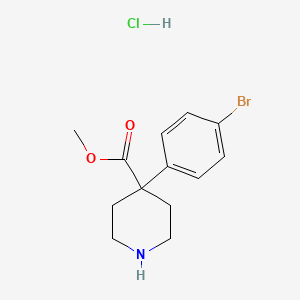

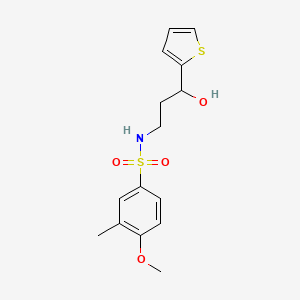

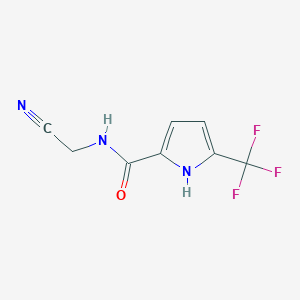

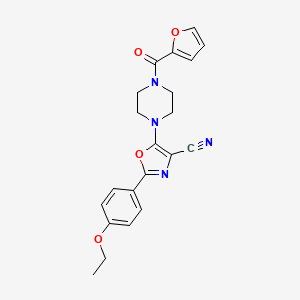

![molecular formula C18H19N3O6S B2531414 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 681174-07-2](/img/structure/B2531414.png)

4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide" is a chemically complex molecule that appears to be related to the family of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of key intermediates through the reaction of substituted benzaldehydes or benzenesulfonyl chlorides with various reagents. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives are synthesized from N-(benzenesulfonyl)cyanamide potassium salts and corresponding hydrazinecarbodithioic acid esters . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified with various substituents that can significantly alter the compound's properties. The compound of interest contains a dihydrobenzo[b][1,4]dioxine moiety, which suggests a bicyclic structure with oxygen atoms, likely contributing to its unique chemical behavior.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions. For example, the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides involves carbon-sulfur bond formation . Additionally, reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates can yield different ureido-benzene sulfonamides, which can further undergo transformations such as Smiles rearrangement . These reactions highlight the reactivity of the sulfonamide group and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of substituents such as fluorine, hydroxy, methoxy, or trimethoxy groups can affect the compound's solubility, stability, and reactivity. For instance, some sulfonamides have shown strong inhibition of human carbonic anhydrase isoforms, which is a property that can be exploited in drug design . The antibacterial activity of these compounds also varies depending on the specific substituents and their positions on the benzene ring .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Relevance

This compound is involved in the synthesis of various pharmacologically relevant derivatives with potential applications in biological, medicinal, and industrial contexts. An efficient synthesis method utilizing carbon-sulfur bond formation highlights its relevance in creating benzothiazine dioxides, which have significant pharmacological implications (Fülöpová et al., 2015).

Antimicrobial Activity

There has been significant research into the antibacterial potential of compounds with this structure. The synthesis of N-substituted sulfonamides bearing a benzodioxane moiety showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting its potential in addressing bacterial infections (Abbasi et al., 2016).

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications in treating diseases related to these enzymes (Abbasi et al., 2019).

Anticancer and Anti-HIV Properties

Furthermore, some derivatives have been evaluated for their anticancer and anti-HIV activities. For instance, bis[2-(6-chloro-4-phenyl-3,4-dihydroquinazolin-2-yl)aminosulfonyl-5-chloro-4-(4-R2-phenylcarbamoyl)phenyl]disulfides displayed sensitivity against leukemia cell lines, showing promise in oncological research (Pomarnacka & Kornicka, 2001).

Mecanismo De Acción

Target of Action

The primary target of this compound is the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The compound interacts with its targets, the CB2 receptors, by acting as a ligand . Ligands are molecules that bind to other molecules, in this case, the CB2 receptors. The binding of this compound to the CB2 receptors triggers a series of biochemical reactions .

Biochemical Pathways

Upon binding to the CB2 receptors, the compound influences the endocannabinoid system

Result of Action

The binding of this compound to the CB2 receptors can lead to various molecular and cellular effects. For instance, it can modulate pain sensation, mood, and memory . .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)carbamoyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-21(2)28(24,25)13-9-7-12(8-10-13)17(22)19-20-18(23)16-11-26-14-5-3-4-6-15(14)27-16/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXHZJUUDSIUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)